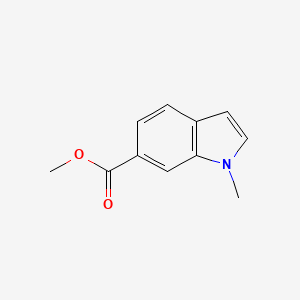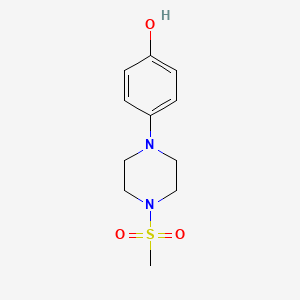
1,3-Dimethyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
1,3-Dimethyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-4-nitro-1H-pyrazole consists of a pyrazole ring with two methyl groups attached at the 1 and 3 positions and a nitro group at the 4 position . The molecular weight of this compound is 141.13 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dimethyl-4-nitro-1H-pyrazole are not detailed in the retrieved sources, pyrazole derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
1,3-Dimethyl-4-nitro-1H-pyrazole has a molecular weight of 141.13 g/mol, and its molecular formula is C5H7N3O2 . It has a topological polar surface area of 63.6 Ų and a complexity of 144 .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial and Anticancer Applications
1,3-Dimethyl-4-nitro-1H-pyrazole: derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antimicrobial and anticancer activities . The compound’s ability to interfere with microbial cell function and its cytotoxicity against cancer cells make it a valuable molecule in the development of new therapeutic agents.
Agriculture: Herbicidal Properties
In the agricultural sector, pyrazole derivatives are known for their herbicidal properties . They can be formulated into pesticides that target specific weeds, offering a more tailored approach to crop protection. The nitro group in 1,3-Dimethyl-4-nitro-1H-pyrazole enhances these properties, making it a potential candidate for new herbicide development.
Coordination Chemistry: Ligand Synthesis
The pyrazole ring in 1,3-Dimethyl-4-nitro-1H-pyrazole serves as an excellent ligand in coordination chemistry . It can bind to various metal ions, forming complexes with unique properties. These complexes are useful in catalysis, material science, and as models for biological systems.
Material Science: Polymer Additives
Due to its thermal stability and non-toxic nature, 1,3-Dimethyl-4-nitro-1H-pyrazole can be used as an additive in polymers . It can enhance the material properties such as durability and resistance to degradation, which is crucial for extending the lifespan of polymer-based products.
Organic Synthesis: Building Block for Heterocyclic Compounds
As a heterocyclic compound, 1,3-Dimethyl-4-nitro-1H-pyrazole is a valuable building block in organic synthesis . It can be used to construct more complex molecules, including pharmaceuticals and agrochemicals, through various synthetic routes.
Green Chemistry: Eco-Friendly Catalysts
The compound’s potential as an eco-friendly catalyst in green chemistry is noteworthy . It can promote reactions without generating harmful byproducts, aligning with the principles of sustainability and environmental protection.
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 1,3-dimethyl-4-nitro-1h-pyrazole, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the target’s function, which can ultimately affect cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the biological activities mentioned earlier, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic pathways.
Result of Action
Given the compound’s potential biological activities , it is likely that its action results in changes to cellular processes and functions. These changes could potentially include alterations in enzyme activity, changes in signal transduction, or effects on cell growth and proliferation, among others.
Propriétés
IUPAC Name |
1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKERAVXIGUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351541 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-4-nitro-1H-pyrazole | |
CAS RN |
3920-38-5 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic applications does 1,3-dimethyl-4-nitro-1H-pyrazole have in heterocyclic chemistry?
A1: 1,3-Dimethyl-4-nitro-1H-pyrazole serves as a valuable building block for synthesizing diverse nitrogen-containing heterocycles. For instance, it reacts with D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates can undergo reductive lactamization to produce a series of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. [] This synthetic route highlights the versatility of 1,3-dimethyl-4-nitro-1H-pyrazole in constructing complex heterocyclic systems.
Q2: How does the molecular structure of 1,3-dimethyl-4-nitro-1H-pyrazole contribute to its supramolecular assembly?
A2: The presence of N—H and oxygen atoms within the 1,3-dimethyl-4-nitro-1H-pyrazole molecule facilitates the formation of intermolecular hydrogen bonds. Specifically, three distinct N—H⋯O,N interactions are observed, connecting the molecules into a supramolecular assembly. [] These interactions contribute to the molecule's arrangement in columns along a specific axis, further stabilized by four two-center hydrogen bonds forming an R42(12) ring motif.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






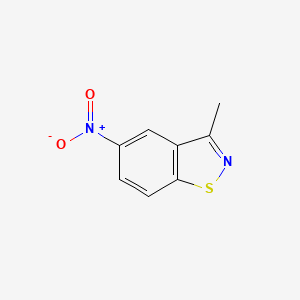
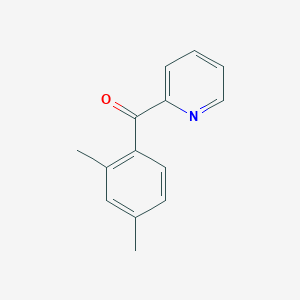
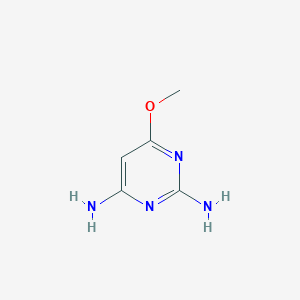


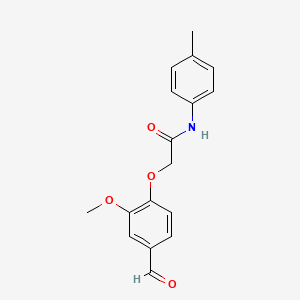

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
